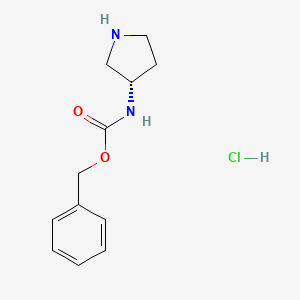

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. This chiral pyrrolidine derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Core Chemical Properties

This compound is a white to off-white solid valued for its stereospecific structure, which is integral to its application in the synthesis of targeted pharmaceutical agents.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1217631-74-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 256.73 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [2] |

Note: Detailed quantitative physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. A Safety Data Sheet for the related compound, benzyl carbamate, lists a melting point of 86-89 °C, but this should not be considered representative of the title compound.[4]

Synthesis and Experimental Protocols

Representative Synthesis of a Cbz-Protected Aminopyrrolidine Precursor

This multi-step process illustrates a plausible pathway to generate the core structure of the target molecule, starting from a chiral hydroxypyrrolidine precursor.

Step 1: N-Carboxybenzyl (Cbz) Protection of the Pyrrolidine Ring

-

Dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water.

-

Adjust the pH to approximately 10 using a 10% aqueous sodium hydroxide solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Under an inert atmosphere (e.g., argon), add benzyl chloroformate (1.1 eq) dropwise over 30 minutes.

-

Maintain the pH between 9.5 and 11.5 during the addition by concurrently adding 10% sodium hydroxide solution.

-

After the addition is complete, stir the reaction mixture for an additional 2-3 hours, allowing it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.[5][6]

Step 2: Activation of the Hydroxyl Group via Mesylation

-

Dissolve the product from Step 1 (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous ethyl acetate under an argon atmosphere.

-

Cool the solution to 0-5°C.

-

Add a solution of mesyl chloride (1.1 eq) in ethyl acetate dropwise over 30 minutes.

-

Stir the reaction at room temperature for 2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water. Separate the organic phase.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.[5][6]

Step 3: Nucleophilic Substitution to Introduce the Amine This step would typically involve displacement of the mesylate with an appropriate nitrogen nucleophile. To arrive at the target compound's parent amine, this would be followed by deprotection.

Step 4: Formation of the Carbamate and Hydrochloride Salt The final steps would involve the reaction of the (S)-3-aminopyrrolidine intermediate with benzyl chloroformate to form the carbamate, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Biological Activity and Applications in Drug Discovery

The pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Derivatives of this compound are primarily investigated for their potential to modulate neurotransmitter systems.

Target: Monoamine Transporters

Research indicates that compounds derived from this scaffold are potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft. By inhibiting these transporters, these compounds can increase the concentration and duration of action of these neurotransmitters, a mechanism central to the treatment of depression and other mood disorders.

-

Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs): Several studies describe N-benzyl-N-(pyrrolidin-3-yl)carboxamides and related 3-substituted pyrrolidines as effective dual inhibitors of both SERT and NET, with good selectivity over DAT. This dual action is a hallmark of many modern antidepressant medications.

-

Triple Reuptake Inhibitors (SNDRIs): The pyrrolidine core has also been incorporated into molecules designed as triple reuptake inhibitors, which block SERT, NET, and DAT. These compounds are explored for treating depression that is unresponsive to more selective agents.

Target: Dopamine Receptors

In addition to targeting transporters, pyrrolidine-based structures are key components in the design of ligands for G-protein coupled receptors (GPCRs), particularly dopamine receptors.

-

Dopamine D3 Receptor Ligands: The 3-substituted pyrrolidine scaffold is used to develop ligands with high affinity and selectivity for the dopamine D3 receptor. The D3 receptor is implicated in reward, motivation, and cognitive functions, making it a target for treating substance abuse disorders and neuropsychiatric conditions like schizophrenia and Parkinson's disease.

The use of this compound as a starting material is particularly valuable in developing drugs for neurological diseases, including Parkinson's disease and depression, by targeting the dopamine and serotonin systems.

References

- 1. huarong01.lookchem.com [huarong01.lookchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Acesys Pharmatech Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, offers a logical synthesis pathway with experimental protocols, and explores its potential biological applications, particularly in the context of neuroscience research.

Molecular Structure and Properties

This compound is a white to off-white solid. Its chemical structure consists of a pyrrolidine ring with a carbamate functional group at the 3-position, which is further substituted with a benzyl group. The stereochemistry at the 3-position of the pyrrolidine ring is (S). The compound is supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 1217631-74-7 |

| Appearance | White to off-white solid |

| SMILES | O=C(OCC1=CC=CC=C1)N[C@@H]2CNCC2.[H]Cl |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from a suitable chiral precursor. A logical synthetic route involves the protection of the amino group of (S)-3-aminopyrrolidine, followed by the formation of the hydrochloride salt. The following is a proposed synthetic workflow based on established chemical transformations.

In-Depth Technical Guide: (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 1217631-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, with CAS Registry Number 1217631-74-7, is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active molecules, and a benzyloxycarbonyl (Cbz) protecting group. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in pharmaceutical research, based on the known roles of related pyrrolidine derivatives.

Physicochemical Properties

The quantitative physical and chemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available data and computed properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1217631-74-7 | N/A |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 256.73 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Storage | Inert atmosphere, 2-8°C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

| SMILES | C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl |

| InChI | InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from (S)-3-aminopyrrolidine.

References

Spectroscopic Data and Experimental Protocols for (S)-benzyl piperidin-3-ylcarbamate and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of spectroscopic data for (S)-benzyl piperidin-3-ylcarbamate and its analogues. Due to the limited availability of comprehensive public data for the parent compound, this guide focuses on closely related analogues with available spectroscopic information, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar compounds.

Spectroscopic Data

The following tables summarize the available spectroscopic data for key analogues of (S)-benzyl piperidin-3-ylcarbamate. These tables are designed for easy comparison of spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | CDCl₃ | 7.30 – 7.11 (m, 5H), 4.97 (br s, 1H), 3.67 (br s, 1H), 3.38 (s, 2H), 2.53 – 2.11 (m, 4H), 1.70 – 1.40 (m, 4H), 1.36 (s, 9H) |

| tert-Butyl benzylcarbamate | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[1] |

| 1-(3-methylbenzyl)piperidine | DMSO | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)[2] |

| 1-(4-methylbenzyl)piperidine | DMSO | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | CDCl₃ | 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 |

| tert-Butyl benzylcarbamate | CDCl₃ | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[1] |

| 1-(3-methylbenzyl)piperidine | DMSO | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02[2] |

| 1-(4-methylbenzyl)piperidine | DMSO | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71[2] |

Table 3: Mass Spectrometry Data

| Compound | Ionization Method | Calculated m/z | Found m/z |

| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | HRMS (ESI) | [M+H]⁺ 291.2073 | 291.2068 |

| Benzyl phenylcarbamate | MS (EI) | M⁺ 227 | 227[3] |

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |

| (S)-tert-Butyl piperidin-3-ylcarbamate | ATR-Neat | Data available through spectral databases such as Bio-Rad Laboratories, Inc.[4] |

| Benzyl Carbamate | KBr-Pellet | Characteristic absorptions for N-H, C=O, and C-O stretching are expected. The carbonyl (C=O) absorption for carbamates typically appears in the range of 1730-1680 cm⁻¹.[5] |

Note: Specific, publicly available spectroscopic data for (S)-benzyl piperidin-3-ylcarbamate is limited. The data for analogues is provided as a reference.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of (S)-benzyl piperidin-3-ylcarbamate analogues.

Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate

This protocol is analogous to the synthesis of related N-substituted piperidines.

-

Reaction Setup: To a solution of the crude ditosylate of the corresponding Boc-protected amino diol (1.0 mmol) in a suitable solvent, add benzylamine (15 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[1][2] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).[1][2]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.[4]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF mass spectrometer to obtain an accurate mass measurement.[7]

-

Electron Ionization (EI): For volatile compounds, EI-MS can be used to observe fragmentation patterns.[3]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of (S)-benzyl piperidin-3-ylcarbamate analogues.

Caption: General experimental workflow for the synthesis and characterization of piperidine analogues.

Caption: Logical relationship between the core compound and its characterized analogues.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to Predicted ¹H and ¹³C NMR of Benzyl Carbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl carbamate is a fundamental organic compound and a key structural motif in medicinal chemistry and materials science. It serves as a crucial building block for more complex molecules and is often used as a protecting group for amines in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of benzyl carbamate and its derivatives. This technical guide provides an in-depth overview of the predicted ¹H and ¹³C NMR spectral data for benzyl carbamate, detailed experimental protocols for data acquisition, and a logical workflow for analysis.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent benzyl carbamate molecule. These predictions are based on analysis of experimental data from closely related structures and established chemical shift libraries.

Predicted ¹H NMR Data for Benzyl Carbamate

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amine Protons | Hₐ | ~4.91 | Broad Singlet | 2H |

| Benzylic Protons | Hᵦ | ~5.11 | Singlet | 2H |

| Aromatic Protons (ortho) | H꜀ | ~7.35 | Multiplet | 2H |

| Aromatic Protons (meta) | H꜀ | ~7.35 | Multiplet | 2H |

| Aromatic Protons (para) | H꜀ | ~7.35 | Multiplet | 1H |

Note: Experimental data shows the aromatic protons (Hc) as a multiplet between 7.3-7.4 ppm.[1] A specific dataset reported a multiplet at 7.39-7.46 ppm and a doublet at 7.54-7.56 ppm.[2] The amine protons (Ha) are often broad due to quadrupole broadening and chemical exchange; their chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data for Benzyl Carbamate

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon | C1 | 156-158 |

| Benzylic Carbon | C2 | 67-69 |

| Aromatic Carbon (ipso) | C3 | 136-138 |

| Aromatic Carbons (ortho) | C4 | 128-129 |

| Aromatic Carbons (meta) | C5 | 128-129 |

| Aromatic Carbon (para) | C6 | 128-129 |

Note: The predicted values are based on typical ranges for these functional groups.[3][4][5] For comparison, the experimental values for the closely related tert-butyl benzylcarbamate show the carbonyl carbon at 155.90 ppm, the benzylic carbon at 44.66 ppm (this value is likely shifted due to the bulky tert-butyl group), the ipso-carbon at 138.90 ppm, and the other aromatic carbons at 128.58, 127.47, and 127.30 ppm.[1]

Visualization of Benzyl Carbamate Structure

The following diagram illustrates the structure of benzyl carbamate with atoms labeled corresponding to the data tables.

Caption: Structure of Benzyl Carbamate with NMR Labels.

Experimental Protocols for NMR Spectroscopy

Acquiring high-quality NMR spectra requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the benzyl carbamate compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is widely used for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or warming can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube. The final solution must be transparent and free of solids.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Key NMR Instrument Parameters

The following are typical starting parameters for acquiring spectra of small molecules on a 400-600 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Angle (Flip Angle) | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, reducing total experiment time without significant signal loss for routine spectra. |

| Acquisition Time (AQ) | 3-4 s | 1-2 s | Sufficient time to allow the FID to decay, ensuring good resolution. |

| Relaxation Delay (d1) | 1-2 s | 2 s | A delay to allow for spin-lattice relaxation. For quantitative results, d1 should be at least 5 times the T1 of the slowest relaxing nucleus. |

| Number of Scans (NS) | 8-32 | 1024+ | Depends on concentration. ¹³C requires significantly more scans due to its low natural abundance (1.1%). |

| Temperature | 298 K (25°C) | 298 K (25°C) | A standardized temperature for reproducibility. |

Logical Workflow for NMR Analysis

The process from sample to final structure confirmation follows a logical sequence. This workflow ensures that the data collected is of high quality and is interpreted correctly.

Caption: Standard workflow for NMR-based structural analysis.

Conclusion

NMR spectroscopy is a powerful and definitive method for the structural analysis of benzyl carbamate and its derivatives. By understanding the predicted chemical shifts and employing robust experimental protocols, researchers can confidently identify and characterize these important compounds. The data and workflows presented in this guide serve as a foundational resource for scientists in the pharmaceutical and chemical industries, facilitating efficient and accurate molecular characterization.

References

Mechanism of Action for Pyrrolidine Derivatives in CNS Disorders: A Technical Guide

Abstract

The five-membered pyrrolidine ring is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous compounds developed for the treatment of Central Nervous System (CNS) disorders.[1][2] The structural versatility of this saturated heterocycle allows for the design of agents with a remarkable diversity of pharmacological actions.[3] This technical guide provides an in-depth exploration of the primary mechanisms of action for various classes of pyrrolidine derivatives, including their roles in the modulation of neurotransmitter systems, interactions with ion channels, and influence over neuroinflammatory pathways. We will detail the molecular targets and signaling cascades affected by these compounds, present quantitative data from key studies, and outline relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric conditions.

Modulation of Neurotransmitter Systems

Pyrrolidine derivatives exert significant influence over major neurotransmitter systems, particularly the glutamatergic, cholinergic, and GABAergic pathways. These interactions are fundamental to their efficacy in cognitive enhancement and seizure control.

Glutamatergic System Modulation: Racetams and Ampakines

The glutamatergic system, primarily through its AMPA and NMDA receptors, is central to synaptic plasticity, learning, and memory. Several pyrrolidine-based compounds, including the racetam and ampakine classes, are positive allosteric modulators (PAMs) of these receptors.[4][5]

Ampakines bind to an allosteric site on the AMPA receptor, enhancing glutamate transmission in a use-dependent fashion.[6][7] This modulation occurs by controlling the rate of ion channel closing (desensitization) or the rate at which glutamate dissociates from its binding site (deactivation).[8] This boosted glutamatergic activity may promote synaptic plasticity and improve cognitive performance.[7] Some ampakines may also elevate levels of Brain-Derived Neurotrophic Factor (BDNF).[7]

Certain racetams, like nefiracetam, have a more complex profile. Nefiracetam potentiates NMDA receptor currents by interacting with the glycine binding site of the receptor.[9] It has also been shown to affect AMPA receptors, though its mechanism can be distinct from other racetams like aniracetam.[10]

Cholinergic and GABAergic System Enhancement

Cognitive enhancers like nefiracetam also facilitate cholinergic and GABAergic neurotransmission.[11] Studies have shown that nefiracetam increases the uptake and release of transmitters in both systems.[11] Its mechanism is linked to the potentiation of neuronal nicotinic acetylcholine (nACh) receptors, an action not observed with piracetam or aniracetam.[10] This facilitation of multiple neurotransmitter systems contributes to its broad cognitive-enhancing effects.[12]

Interaction with Ion Channels

The modulation of voltage-gated ion channels is another key mechanism through which pyrrolidine derivatives impact CNS function, influencing neuronal excitability and neurotransmitter release.

Calcium Channel Modulation

Nefiracetam has been demonstrated to increase currents through long-lasting (N/L-type) Ca2+ channels.[11][13] This action is dependent on pertussis toxin-sensitive G-proteins, suggesting a mechanism involving the modulation of G-protein-coupled pathways that regulate channel activity.[11] By enhancing Ca2+ influx, nefiracetam can directly influence neurotransmitter release, contributing to its effects on cholinergic and GABAergic systems.[11]

Table 1: Effects of Racetams on Neuronal Ca2+ Channel Currents

| Compound | Concentration | Channel Type | Effect | Citation |

| Nefiracetam | 1 µM | L-type | Twofold increase in current | [13] |

| Nefiracetam | 1 µM | N/L-type | Increased currents | [11] |

| Aniracetam | >1 µM | L-type | Similar, but less potent than nefiracetam | [13] |

| Piracetam | N/A | L-type | No effect | [13] |

| Oxiracetam | N/A | L-type | No effect | [13] |

Sodium Channel Blockade

Certain novel series of pyrrolidine derivatives have been synthesized and evaluated as potent blockers of voltage-gated sodium (Na+) channels.[14][15] This mechanism is particularly relevant for neuroprotection in conditions like ischemic stroke, where excessive Na+ influx contributes to excitotoxicity and cell death.[14] Structure-activity relationship (SAR) studies have identified compounds with high potency for neuronal Na+ channels and low off-target activity, such as against hERG channels, highlighting their potential as therapeutic agents.[14] For example, the (R)-isomer of N-(2, 6-dimethylphenyl)-2-pyrrolidinecarboxamide was found to be 5-fold more potent than (R)-tocainide in producing a tonic block of sodium channels.[15]

Anti-inflammatory and Neuroprotective Pathways

Neuroinflammation is a critical component in the pathology of many CNS disorders. Pyrrolidine derivatives, such as Pyrrolidine Dithiocarbamate (PDTC) and Rolipram, exhibit potent anti-inflammatory and neuroprotective effects by targeting key signaling cascades.

Inhibition of NF-κB Signaling

Pyrrolidine dithiocarbamate (PDTC) is a well-described inhibitor of the canonical nuclear factor-κB (NF-κB) signaling pathway.[16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKKβ complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[16] PDTC prevents this cascade, thereby suppressing the inflammatory response. This mechanism has shown therapeutic potential in models of endotoxemia-induced cognitive dysfunction and Parkinson's disease.[16][17]

Table 2: Effect of PDTC on LPS-Induced Systemic Cytokines in Rats

| Cytokine | Time Post-LPS | LPS Group (pg/mL) | LPS + PDTC Group (pg/mL) | % Reduction | Citation |

| TNF-α | 2 hours | 1033.00 ± 68.55 | ~300 | ~71% | [16] |

| IL-1β | 6 hours | ~450 | ~150 | ~67% | [16] |

| (Values are approximated from graphical data in the source publication) |

Upregulation of cAMP Signaling

Rolipram, a pyrrolidine derivative, is a selective inhibitor of phosphodiesterase 4 (PDE4), the predominant PDE subtype in neural and immune cells.[18][19] PDE4 is responsible for the degradation of the second messenger cyclic AMP (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels.[20] Elevated cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn mediate a range of neuroprotective and anti-inflammatory effects. This includes promoting neuronal survival, enhancing axonal regeneration after injury, and suppressing the production of inflammatory cytokines.[18][20][21]

Table 3: Neuroprotective Effects of Rolipram after Spinal Cord Injury (SCI) in Rats

| Treatment (1.0 mg/kg) | Outcome | % Increase vs. Injury Only | Citation |

| Rolipram | Preserved Neurons | ~67% | [18] |

| Rolipram | Preserved Oligodendrocytes | ~167% (at 0.5 mg/kg) | [18] |

| Rolipram | Preserved Central Myelinated Axons | ~131% | [18] |

Unique Mechanism: Levetiracetam and SV2A

The anticonvulsant levetiracetam, a pyrrolidinone derivative, operates via a unique mechanism of action that distinguishes it from other antiepileptic drugs.[2][22][23] Its primary molecular target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[23] While the precise function of SV2A is still under investigation, it is believed to play a crucial role in the trafficking of synaptic vesicles and the regulation of neurotransmitter release. By binding to SV2A, levetiracetam appears to modulate this process, thereby reducing neuronal hypersynchronization and suppressing seizure activity.[22][23] This brain-specific binding site is a key factor in the drug's efficacy and favorable tolerability profile.[23]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording for Ca2+ Channels

This protocol is a generalized method for assessing the effect of a pyrrolidine derivative on voltage-gated calcium channels in cultured neurons, based on methodologies described in the literature.[11][13]

-

Cell Preparation: Culture neuroblastoma cells (e.g., NG108-15) or primary neurons on glass coverslips.

-

Recording Solution:

-

External Solution (in mM): 130 TEA-Cl, 10 BaCl₂ (as charge carrier), 10 HEPES. Adjust pH to 7.4.

-

Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Li-GTP. Adjust pH to 7.2.

-

-

Electrophysiology:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a target cell with the pipette and establish a gigaohm seal.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Hold the cell at a potential of -80 mV. Elicit Ca2+ channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Data Acquisition:

-

Record baseline currents for 5-10 minutes.

-

Perfuse the chamber with the external solution containing the test pyrrolidine derivative (e.g., 1 µM nefiracetam).

-

Record currents for 10-20 minutes in the presence of the compound.

-

Perform a washout step by perfusing with the control external solution.

-

-

Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage increase in current to quantify the compound's effect.

Protocol: In Vivo Maximal Electroshock Seizure (MES) Test

This protocol is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures, as used in the evaluation of novel pyrrolidine-2,5-dione derivatives.[24]

-

Animals: Use adult male mice (e.g., CD-1 strain), housed with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Compound Administration: Administer the test pyrrolidine derivative via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., saline or 0.5% methylcellulose) and a positive control group (e.g., phenytoin) should be included.

-

Pre-treatment Time: Test animals at the time of predicted peak plasma concentration of the compound (e.g., 30-60 minutes post-administration).

-

Seizure Induction:

-

Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.

-

A drop of saline should be applied to the electrodes to ensure good electrical contact.

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint. The seizure is characterized by the extension of the hindlimbs to a full 180° angle with the plane of the body.

-

Analysis: The compound is considered to provide protection if it prevents the tonic hindlimb extension phase of the seizure. Calculate the percentage of animals protected in each treatment group. Determine the median effective dose (ED50) using probit analysis.

Conclusion

The pyrrolidine scaffold is a remarkably fruitful starting point for the development of drugs targeting a wide range of CNS disorders. The derivatives discussed in this guide demonstrate a broad pharmacological repertoire, from the nuanced allosteric modulation of glutamate receptors to the targeted inhibition of key enzymes in neuroinflammatory cascades and unique interactions with synaptic machinery. This chemical versatility allows for the fine-tuning of molecules to achieve desired therapeutic effects, whether for cognitive enhancement, seizure suppression, or neuroprotection. Future research will undoubtedly continue to uncover novel mechanisms and produce next-generation pyrrolidine-based therapeutics with improved potency, selectivity, and clinical outcomes.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Ampakine - Wikipedia [en.wikipedia.org]

- 5. respirerx.com [respirerx.com]

- 6. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ampakine [chemeurope.com]

- 8. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brcrecovery.com [brcrecovery.com]

- 13. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 20. pnas.org [pnas.org]

- 21. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Stereochemistry in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged scaffold".[1][4] The non-planar, flexible nature of the pyrrolidine ring allows it to present substituents in a well-defined three-dimensional arrangement, making it an ideal framework for interacting with biological targets.[1][2][3] This guide delves into the critical interplay between the stereochemistry of pyrrolidine derivatives and their biological activities, offering insights into structure-activity relationships (SAR), experimental methodologies, and the signaling pathways they modulate.

The Influence of Stereoisomerism on Pharmacological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a paramount determinant of a molecule's pharmacological profile. For pyrrolidine derivatives, the presence of one or more chiral centers gives rise to multiple stereoisomers, each potentially exhibiting distinct biological activities.[1][2][3] The differential interaction of these stereoisomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant variations in potency, selectivity, and even the nature of the biological response. The conformation of the pyrrolidine ring, often described as an "envelope" or "twist" pucker, is influenced by the stereochemistry of its substituents, which in turn dictates the orientation of functional groups for target binding.[1]

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, with their efficacy often being stereochemistry-dependent.[5][6][7] These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[5]

One notable class of anticancer pyrrolidine derivatives is the spirooxindole-pyrrolidine hybrids. The stereochemical configuration at the spiro center and the pyrrolidine ring profoundly impacts their cytotoxic activity. For instance, specific stereoisomers have shown enhanced potency against breast cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound | Stereochemistry | Cell Line | IC50 (µM) | Reference |

| Rotenone Derivative (alkene) | Not Specified | A549 | 0.11 | [8] |

| Rotenone Derivative (ethoxy) | Not Specified | MCF-7 | 5.72 | [8] |

| Rotenone Derivative (carbamate) | Not Specified | HCT116 | 8.86 | [8] |

| Spirooxindole-pyrrolidine 44 | OCF3 and 2-Cl substitution | C. albicans | 4 µg/mL (MIC) | [9] |

Experimental Protocols: Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrrolidine derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Caption: Workflow of a typical MTT cell proliferation assay.

Anti-inflammatory Activity

Pyrrolidine derivatives have emerged as potent anti-inflammatory agents, often targeting specific enzymes involved in the inflammatory cascade. A key target in this area is the N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases the levels of PEA, which in turn exerts anti-inflammatory effects.

The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in the potency and selectivity of NAAA inhibitors. Structure-activity relationship (SAR) studies have shown that small, lipophilic groups at the 3-position of the pyrrolidine ring are favorable for optimal activity.[10]

Quantitative Data: NAAA Inhibition

| Compound | Stereochemistry | Target | IC50 (µM) | Selectivity vs. FAAH |

| 4g (E93) | Not Specified | rNAAA | Low micromolar | Selective |

| 3j | Not Specified | rNAAA | Low micromolar | Not Specified |

| 3k | Not Specified | rNAAA | Low micromolar | Not Specified |

| 4a | Not Specified | rNAAA | Low micromolar | Not Specified |

rNAAA: rat N-acylethanolamine acid amidase; FAAH: Fatty acid amide hydrolase

Experimental Protocols: NAAA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of pyrrolidine derivatives against NAAA.

Methodology:

-

Enzyme Source: HEK293 cells overexpressing rat NAAA (HEK293-rNAAA) are used as the source of the enzyme.[10]

-

Substrate: Heptadecenoylethanolamide (C17:1 FAE) is used as the substrate.

-

Assay Buffer: The assay is typically performed in a phosphate buffer at physiological pH.

-

Incubation: The enzyme is pre-incubated with the test compounds (pyrrolidine derivatives) at various concentrations for a specified time.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Termination: The reaction is stopped after a defined period by adding an organic solvent.

-

Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Caption: Inhibition of NAAA by pyrrolidine derivatives.

Antiviral and Antimicrobial Activities

The pyrrolidine scaffold is a key component of several antiviral and antimicrobial drugs.[11][12] For instance, some pyrrolidine derivatives are effective against the hepatitis C virus (HCV) by inhibiting the NS5A protein, which is essential for viral replication.[11] In the realm of antibacterial agents, certain spirooxindole pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[9]

The stereochemical arrangement of the substituents on the pyrrolidine ring is critical for fitting into the binding pockets of viral or bacterial target proteins.

Quantitative Data: Antimicrobial Activity

| Compound | Stereochemistry | Target Organism | MIC (µg/mL) |

| 44 | OCF3 and 2-Cl substitution | Candida albicans | 4 |

| 51a | 4-fluorophenyl substituent | Bacillus cereus | 21.70 ± 0.36 |

| 51a | 4-fluorophenyl substituent | Staphylococcus aureus | 30.53 ± 0.42 |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a pyrrolidine derivative that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) is prepared.

-

Compound Dilution: Serial dilutions of the pyrrolidine derivative are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown promise in the treatment of various CNS disorders, including epilepsy. Certain pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant properties. The nature and position of substituents on the pyrrolidine ring are crucial for their activity and selectivity.[13]

Quantitative Data: Anticonvulsant Activity

| Compound | Stereochemistry | Test | ED50 (mg/kg) |

| 69k | Benzhydryl group at position 3 | MES | 80.38 |

| 69k | Benzhydryl group at position 3 | 6 Hz | 108.80 |

MES: Maximal electroshock seizure test

Conclusion

The pyrrolidine scaffold remains a highly versatile and valuable framework in the design of novel therapeutic agents. This guide highlights the indisputable importance of stereochemistry in dictating the biological activity of pyrrolidine derivatives across a spectrum of therapeutic areas. A thorough understanding of the structure-activity relationships, particularly the influence of stereoisomerism, is essential for the rational design and development of potent and selective drug candidates. The continued exploration of the vast chemical space afforded by the pyrrolidine ring, coupled with detailed stereochemical analysis, will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide on the Solubility and Stability of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chiral building block that holds potential for use in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyrrolidine ring, a carbamate linkage, and a benzyl group, suggests a complex physicochemical profile that requires thorough investigation for applications in drug discovery and development. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the overall success of its application in medicinal chemistry.

This guide provides a comprehensive overview of the recommended experimental procedures for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 1217631-74-7 |

| Appearance | White to off-white solid (typical) |

| Chirality | (S)-enantiomer |

Solubility Profile: Experimental Protocol

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in various solvents.[1][2][3][4][5][6]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. A visible excess of solid should remain to ensure saturation.

-

To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is recommended to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2][6]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve generated from standard solutions of known concentrations is required.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or µg/mL.

-

Data Presentation

The results should be summarized in a table for easy comparison.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | pH (for aqueous) | Solubility (mg/mL) |

| Purified Water | N/A | Data to be determined |

| 0.1 M HCl | ~1.2 | Data to be determined |

| Phosphate Buffer | 6.8 | Data to be determined |

| Phosphate Buffer | 7.4 | Data to be determined |

| Ethanol | N/A | Data to be determined |

| Methanol | N/A | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | N/A | Data to be determined |

| Dichloromethane (DCM) | N/A | Data to be determined |

Stability Profile: Experimental Protocol

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The ICH guidelines provide a framework for these studies.[7][8][9][10]

Principle

The compound is subjected to a variety of stress conditions, and its degradation is monitored over time using a stability-indicating analytical method. Forced degradation studies are also performed to identify potential degradation products and pathways.[11][12][13][14]

Stability Study Workflow

Caption: General Workflow for a Stability Study.

Detailed Methodologies

4.3.1 Solid-State Stability

-

Objective: To assess the stability of the solid compound under accelerated and long-term storage conditions.

-

Procedure:

-

Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

-

Store the samples under the conditions specified in Table 3.

-

At each time point, withdraw a sample and analyze it for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

-

Table 3: ICH Conditions for Solid-State Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

4.3.2 Solution-State Stability

-

Objective: To evaluate the stability of the compound in solution, which is relevant for formulation development.

-

Procedure:

-

Prepare solutions of the compound in relevant solvents (e.g., water, buffers at different pH values) at a known concentration.

-

Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time intervals, analyze the solutions for assay and degradation products.

-

4.3.3 Photostability

-

Objective: To determine the effect of light on the stability of the compound.

-

Procedure:

-

In accordance with ICH Q1B guidelines, expose the solid compound and its solutions to a light source that provides a specified level of illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[15][16][17][18][19]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples for any changes in appearance, assay, and purity.

-

4.3.4 Forced Degradation (Stress Testing)

-

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule and the specificity of the analytical method.[11][14]

-

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Carbamates can be susceptible to base hydrolysis.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature higher than the accelerated condition (e.g., 80°C).

-

Data Presentation

The results of the stability studies should be presented in a clear and organized manner.

Table 4: Solid-State Stability Data for this compound at 40°C / 75% RH

| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 0 Months | White solid | 100.0 | Data to be determined |

| 1 Month | Data to be determined | Data to be determined | Data to be determined |

| 3 Months | Data to be determined | Data to be determined | Data to be determined |

| 6 Months | Data to be determined | Data to be determined | Data to be determined |

Logical Relationships in Drug Development

The characterization of a compound like this compound is an early and critical step in the drug development process.

Caption: Role of Characterization in Drug Development.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely published, this technical guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment according to ICH guidelines will enable a thorough characterization of this compound. The resulting data will be invaluable for its potential application in the synthesis of new chemical entities and the development of novel therapeutics. It is strongly recommended that these studies be conducted to ensure the quality, safety, and efficacy of any resulting products.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. ub.edu [ub.edu]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. snscourseware.org [snscourseware.org]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 13. biomedres.us [biomedres.us]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. jordilabs.com [jordilabs.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Potential Biological Targets of N-benzyl-N-(pyrrolidin-3-yl)carboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological targets of N-benzyl-N-(pyrrolidin-3-yl)carboxamides and structurally related compounds. This class of molecules has demonstrated significant activity across a range of important therapeutic targets, making them a compelling scaffold in modern drug discovery. This document details the quantitative pharmacological data, experimental protocols for target validation, and the relevant biological signaling pathways.

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

A primary and well-documented biological target for N-benzyl-N-(pyrrolidin-3-yl)carboxamides is the dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Compounds in this class have shown potent inhibitory activity, positioning them as potential therapeutics for depression and other mood disorders.[1][2]

Quantitative Data: In Vitro Inhibition of SERT and NET

The following table summarizes the in vitro potencies of representative N-benzyl-N-(pyrrolidin-3-yl)carboxamides and related analogs against human SERT and NET. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (NET/SERT) | Reference |

| Compound 18 | hSERT | - | 15 | - | [1] |

| hNET | - | 30 | 2.0 | [1] | |

| hDAT | - | >1000 | >66.7 | [1] | |

| Compound 12b | hSERT | 29 | - | - | [3] |

| hNET | 18 | - | 0.62 | [3] | |

| hDAT | >10000 | - | >345 | [3] |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol outlines the general procedure for determining the in vitro potency of test compounds to inhibit serotonin and norepinephrine reuptake in cells expressing the respective human transporters.

1. Cell Culture and Transfection:

- HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Cells are transiently transfected with plasmids encoding human SERT or NET using a suitable transfection reagent (e.g., Lipofectamine 2000).

- Assays are typically performed 24-48 hours post-transfection.

2. Radioligand Uptake Assay:

- Transfected cells are harvested and washed with Krebs-Ringer-HEPES buffer.

- Cells are resuspended in the assay buffer.

- A solution containing a fixed concentration of radiolabeled substrate (e.g., [³H]serotonin for SERT or [³H]norepinephrine for NET) and varying concentrations of the test compound is prepared.

- The uptake reaction is initiated by adding the cell suspension to the substrate/inhibitor solution.

- The mixture is incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

- Uptake is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the cells containing the internalized radiolabel from the extracellular medium.

- The filters are washed with ice-cold assay buffer to remove non-specifically bound radiolabel.

- The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET).

- Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

- The percentage of inhibition at each concentration of the test compound is calculated.

- IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Mechanism

The primary function of SERT and NET is the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release.[4][5] N-benzyl-N-(pyrrolidin-3-yl)carboxamides act as competitive inhibitors at these transporters, blocking the reuptake process and thereby increasing the concentration and duration of action of serotonin and norepinephrine in the synapse.[1]

References

- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a valuable chiral building block in pharmaceutical research and development. The protocols outlined below detail a multi-step synthesis commencing from readily available starting materials.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the synthesis of the key intermediate, (S)-3-aminopyrrolidine dihydrochloride, from trans-4-hydroxy-L-proline. The second stage is the protection of the 3-amino group as a benzyl carbamate (Cbz) derivative. The final stage involves the formation of the hydrochloride salt to yield the target compound.

Overall Synthetic Pathway

Caption: Overall synthetic route to this compound.

II. Experimental Protocols

Stage 1: Synthesis of (S)-3-Aminopyrrolidine dihydrochloride

The synthesis of the chiral intermediate (S)-3-aminopyrrolidine dihydrochloride can be achieved from trans-4-hydroxy-L-proline through a multi-step sequence involving decarboxylation, N-protection, mesylation, azide substitution, reduction, and deprotection.[1] A detailed protocol for this conversion is described in the literature.[1]

Stage 2: Preparation of (S)-Benzyl pyrrolidin-3-ylcarbamate (Free Base)

This stage involves the neutralization of the dihydrochloride salt followed by the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Step 2a: Neutralization of (S)-3-Aminopyrrolidine dihydrochloride

Protocol:

-

Dissolve (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.0-2.2 eq) while monitoring the pH, adjusting to a final pH of >12.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or a mixture of THF and ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (S)-3-aminopyrrolidine.

Note: The free amine is often used immediately in the next step without extensive purification.

Step 2b: N-Benzyloxycarbonylation

-

Dissolve the crude (S)-3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield (S)-Benzyl pyrrolidin-3-ylcarbamate as a white powder.[2]

Experimental Workflow for Cbz Protection

Caption: Workflow for the N-Cbz protection of (S)-3-aminopyrrolidine.

Stage 3: Formation of this compound

The final step is the conversion of the Cbz-protected free base to its hydrochloride salt.

Protocol: [4]

-

Dissolve the purified (S)-Benzyl pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Stir the resulting suspension at 0 °C for a specified time (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to yield this compound.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) |

| 2a | (S)-3-Aminopyrrolidine dihydrochloride | NaOH | Water, Dichloromethane | 0 - RT | 1 - 2 |

| 2b | (S)-3-Aminopyrrolidine | Benzyl chloroformate, NaHCO₃ | THF, Water | 0 - RT | 12 - 20 |

| 3 | (S)-Benzyl pyrrolidin-3-ylcarbamate | HCl | Diethyl Ether | 0 | 1 - 2 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| (S)-3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | - | - |

| (S)-Benzyl pyrrolidin-3-ylcarbamate | C₁₂H₁₆N₂O₂ | 220.27 | ~90[2][3] | White Powder |

| This compound | C₁₂H₁₇ClN₂O₂ | 256.73 | >95 (for salt formation) | White Solid |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| (S)-Benzyl pyrrolidin-3-ylcarbamate | 7.38-7.28 (m, 5H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 4.25 (br s, 1H, NH), 3.70-3.10 (m, 4H, pyrrolidine-H), 2.15-2.05 (m, 1H, pyrrolidine-H), 1.80-1.70 (m, 1H, pyrrolidine-H) | ESI-MS: [M+H]⁺ calculated for C₁₂H₁₇N₂O₂: 221.13, found 221.1 |

| This compound | Characteristic shifts are expected upon protonation of the pyrrolidine nitrogen. | ESI-MS: [M]⁺ calculated for C₁₂H₁₇N₂O₂: 221.13, found 221.1 (as free base) |

Note: Specific spectroscopic data for the hydrochloride salt should be acquired upon synthesis and may vary slightly based on the solvent used for analysis.

References

Application Notes and Protocols for the Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from L-Proline Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-aminopyrrolidine and its salts are pivotal chiral building blocks in the synthesis of a wide array of pharmaceutical compounds, including antivirals, antibiotics, and central nervous system agents. The specific stereochemistry of the 3-amino group is often crucial for the biological activity and selectivity of the final drug molecule. This document provides a detailed protocol for the multi-step chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, commencing from the readily available L-proline derivative, trans-4-hydroxy-L-proline. The synthetic route involves a sequence of decarboxylation, protection, functional group interconversion with stereochemical inversion, and deprotection steps.

Overall Synthetic Pathway

The synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline proceeds through a six-step sequence. This pathway ensures the retention of chirality and the desired stereochemical outcome at the C3 position of the pyrrolidine ring.

The Versatility of (S)-3-(Boc-amino)pyrrolidine: A Chiral Building Block for Drug Discovery

(S)-3-(tert-butoxycarbonyl-amino)pyrrolidine is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a protected amine functionality make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The Boc protecting group allows for controlled, stepwise reactions, enabling the construction of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of (S)-3-(Boc-amino)pyrrolidine in the synthesis of potent inhibitors targeting key proteins in various disease areas, including cancer, bacterial infections, and metabolic disorders.

Application in the Synthesis of EGFR Tyrosine Kinase Inhibitors

(S)-3-(Boc-amino)pyrrolidine serves as a key structural component in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pyrrolidine moiety can be incorporated into heterocyclic scaffolds, such as pyrido[3,4-d]pyrimidines, to create compounds that bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[1]

EGFR Signaling Pathway

The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration. Aberrant activation of this pathway is a common driver of tumorigenesis.

Quantitative Data: EGFR Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 25h | EGFRL858R | 1.7 | - | [1] |

| 25h | EGFRL858R/T790M | 23.3 | - | [1] |

| 25h | HCC827 | 25 | HCC827 | [1] |

| 25h | H1975 | 490 | H1975 | [1] |

| 8a | EGFRWT | 99 | - | [2][3] |

| 8a | EGFRT790M | 123 | - | [2][3] |

Experimental Protocol: Synthesis of Pyrido[3,4-d]pyrimidine EGFR Inhibitors

This protocol describes a potential synthetic route to a key intermediate for pyrido[3,4-d]pyrimidine-based EGFR inhibitors, starting from (S)-3-(Boc-amino)pyrrolidine.

Step 1: Deprotection of (S)-3-(Boc-amino)pyrrolidine

-

Dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 2-3 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude (S)-pyrrolidin-3-amine salt can be used in the next step without further purification or can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent.

Step 2: Nucleophilic Aromatic Substitution

-